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Cat. No.: B10799823

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating

analytical methods for the quantification of Sofosbuvir in the presence of its degradation

products. The stability of a drug substance is a critical quality attribute that ensures its safety

and efficacy. Stability-indicating methods are essential for monitoring the drug's integrity under

various environmental conditions. This document summarizes key performance data, details

experimental protocols, and visualizes analytical workflows to aid in the selection and

implementation of the most suitable method for your research or quality control needs.

Comparative Analysis of Analytical Methods
Several analytical techniques have been developed and validated for the stability testing of

Sofosbuvir, with High-Performance Liquid Chromatography (HPLC) and UV-Visible

Spectrophotometry being the most common. The choice of method often depends on the

specific requirements of the analysis, such as the need to separate and quantify degradation

products or the desire for a simple, rapid screening method.
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High-Performance Liquid Chromatography (HPLC)
Methods
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the stability-

indicating analysis of Sofosbuvir due to its high resolution and sensitivity.[1][2][3] These

methods can effectively separate Sofosbuvir from its degradation products formed under

various stress conditions.

A summary of the validation parameters for different RP-HPLC methods is presented in the

table below, offering a clear comparison of their performance characteristics.
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Parameter Method 1[1] Method 2[4] Method 3[5] Method 4[6]

Column

Agilent Eclipse®

XDB-C18 (4.6 x

250 mm, 5µm)

Agilent Eclipse

XDB-C18 (4.6 ×

250 mm, 5 μm)

ZORBAX Eclipse

Plus C18 (4.6 x

150 mm, 5

micron)

Kromosil C18

Mobile Phase

0.03M KH2PO4

(pH 2.5 with

orthophosphoric

acid)

0.1%

trifluoroacetic

acid in

water:acetonitrile

(50:50)

0.05 M

phosphoric acid

and acetonitrile

(66:34% v/v)

Acetonitrile and

0.1%

orthophosphoric

acid (35:65 v/v)

Flow Rate 1 mL/min - 2 mL/min -

Detection

Wavelength
260 nm 260.0 nm 265 nm -

Retention Time 3.166 min 3.674 min 2.74 min 2.516 min

Linearity Range 40-240 µg/ml 160-480 µg/ml
0.003125 - 1

mg/mL
100-600 µg/ml

Correlation

Coefficient (R²)

Y = 32036x +

75288
- 0.9999 0.999

LOD 0.02 µg/ml 0.04 µg (0.01%) 0.002754 mg/mL -

LOQ 0.06 µg/ml 0.125 µg (0.50%) 0.009181 mg/mL -

Accuracy (%

Recovery)
96.51% - - 100.16%

Precision (%

RSD)
< 2 1.741 < 2 < 2

UV-Visible Spectrophotometric Method
For a simpler and more rapid analysis, a UV spectrophotometric method has been developed

and validated.[7] This method is suitable for the estimation of Sofosbuvir in bulk and

pharmaceutical dosage forms but may lack the specificity to resolve the parent drug from all

potential degradation products.
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Parameter UV Spectrophotometric Method[7]

Solvent Water

Maximum Absorbance (λmax) 260.5 nm

Linearity Range 10-100 μg/ml

Correlation Coefficient (R²) 0.9984

LOD 0.269 μg/ml

LOQ 0.814 μg/ml

Accuracy (% Recovery) 99.524-101.208 %

Assay (% of Labeled Amount) 99.812-101.740 %

Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an

analytical method and for understanding the degradation pathways of a drug substance.[8]

Sofosbuvir has been subjected to various stress conditions as per the International Council for

Harmonisation (ICH) guidelines.[9][10]

Summary of Forced Degradation Results:
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Stress Condition Observations
Degradation Products

Identified

Acid Hydrolysis

Significant degradation

observed.[9][10][11] 23%

degradation in 0.1 N HCl at

70°C for 6 hours.[9]

DP I (m/z 488) and DP II (m/z

393.3) were identified.[9][12]

Alkaline Hydrolysis

Extensive degradation, with up

to 50% degradation in 0.1 N

NaOH at 70°C for 10 hours.[9]

Sofosbuvir is particularly labile

in alkaline conditions.[7]

DP II (m/z 488) was observed.

[9][12]

Oxidative Degradation

Degradation observed in the

presence of hydrogen

peroxide.[9][10] 19.02%

degradation with 3% H2O2

after 7 days.[9]

DP III (m/z 393) was identified.

[9][12]

Thermal Degradation

Generally found to be stable.

[9][10] No degradation was

observed at 50°C for 21 days.

[9]

-

Photolytic Degradation
Generally found to be stable

under UV light.[9][10]
-

Neutral Hydrolysis

Some degradation was

observed over a prolonged

period.[7]

-

Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication

of these stability-indicating methods.

RP-HPLC Method for Sofosbuvir
This protocol is a representative example based on published methods.[1]
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Chromatographic Conditions:

Column: Agilent Eclipse® XDB-C18 (4.6 x 250 mm, 5µm)

Mobile Phase: A filtered and degassed mixture of 0.03M potassium dihydrogen phosphate

(KH2PO4) in water, with the pH adjusted to 2.5 using orthophosphoric acid.

Flow Rate: 1.0 mL/min

Detection: UV detection at 260 nm

Injection Volume: 20 µL

Column Temperature: Ambient

Preparation of Standard Solution:

Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in

the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Preparation of Sample Solution:

For bulk drug, prepare a solution in the mobile phase of a similar concentration to the

standard solution.

For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of

powder equivalent to a single dose of Sofosbuvir into a volumetric flask. Add a portion of

the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

Filter the solution before injection.

Validation Procedure:

Linearity: Prepare a series of dilutions of the standard solution over the desired

concentration range (e.g., 40-240 µg/mL) and inject each concentration in triplicate. Plot a

calibration curve of peak area versus concentration.

Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of

Sofosbuvir at different concentration levels (e.g., 80%, 100%, and 120% of the nominal
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concentration).

Precision: Assess intra-day precision by injecting six replicate preparations of the standard

solution on the same day. Determine inter-day precision by repeating the injections on

three different days.

Specificity: Analyze a placebo solution and stressed samples to ensure that no interfering

peaks co-elute with the Sofosbuvir peak.

Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting Sofosbuvir to stress conditions.[9]

[10]

Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6

hours at 70°C). Neutralize the solution before analysis.[9]

Alkaline Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified period

(e.g., 10 hours at 70°C). Neutralize the solution before analysis.[9]

Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room

temperature for an extended period (e.g., 7 days).[9]

Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified

temperature (e.g., 80°C) for a defined duration (e.g., 72 hours).[7]

Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a

specified duration.[10]

Visualizations
The following diagrams illustrate the experimental workflow for the validation of a stability-

indicating HPLC method and the degradation pathway of Sofosbuvir.
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Experimental Workflow for HPLC Method Validation

Sample and Standard Preparation

HPLC Analysis

Method Validation (ICH Guidelines)

Forced Degradation Studies

Prepare Sofosbuvir
Standard Solution

Inject into HPLC System
(C18 Column, UV 260 nm)

Prepare Sofosbuvir
Sample Solution

(Bulk/Tablet)

Acid Hydrolysis Alkaline Hydrolysis Oxidative Thermal Photolytic

Linearity Accuracy Precision Specificity LOD & LOQ Robustness

Click to download full resolution via product page

Caption: Workflow for the validation of a stability-indicating HPLC method for Sofosbuvir.
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Proposed Degradation Pathway of Sofosbuvir

Acid Hydrolysis Alkaline Hydrolysis Oxidative Stress

Sofosbuvir
(m/z 530)

Degradation Product I
(m/z 488)

0.1 N HCl, 70°C

Degradation Product II
(m/z 393.3)

0.1 N HCl, 70°C

Degradation Product II
(m/z 488)

0.1 N NaOH, 70°C

Degradation Product III
(m/z 393)

3% H2O2

Click to download full resolution via product page

Caption: Proposed degradation pathways of Sofosbuvir under different stress conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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